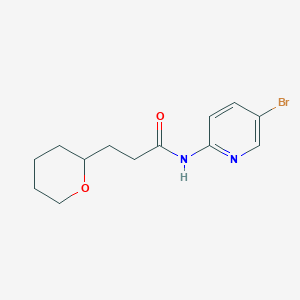![molecular formula C12H11FN2O2 B7577765 6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide, also known as 6-FMFP3C, is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure, which may have implications for its mechanism of action and physiological effects.
作用机制
The exact mechanism of action of 6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide is not fully understood, but it is thought to involve the binding of the compound to specific receptors or other molecular targets in the body. As mentioned previously, this compound has been shown to bind to the α7 nicotinic acetylcholine receptor, which may be one of its primary targets. Other potential targets have also been identified, but further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
Several biochemical and physiological effects of this compound have been observed in laboratory experiments. For example, studies have shown that this compound can modulate the activity of certain ion channels in the brain, which may have implications for learning and memory. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
实验室实验的优点和局限性
One advantage of using 6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide in laboratory experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, the unique chemical structure of this compound may make it useful for studying certain molecular targets in the body. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide. One area of interest is further elucidating the mechanism of action of this compound, which may involve identifying additional molecular targets or studying its effects on different cell types. Additionally, researchers may be interested in exploring the potential therapeutic applications of this compound, such as its use in treating neurodegenerative diseases or other conditions. Finally, further studies may be needed to fully understand the advantages and limitations of using this compound in laboratory experiments.
合成方法
The synthesis of 6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has been described in several scientific publications. One common method involves the reaction of 6-fluoronicotinic acid with 5-methylfurfurylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of the desired product, which can be purified via column chromatography or other methods.
科学研究应用
6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide has been studied for its potential applications in several areas of scientific research. One area of interest is its potential use as a tool for studying the function of certain proteins in the brain. For example, this compound has been shown to bind to the α7 nicotinic acetylcholine receptor, which is involved in several important physiological processes including learning and memory. By studying the effects of this compound on this receptor, researchers may be able to gain insights into the underlying mechanisms of these processes.
属性
IUPAC Name |
6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-2-4-10(17-8)7-15-12(16)9-3-5-11(13)14-6-9/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODCGHGVWPDABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)

![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)
![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)






![N-[(3-pyrazin-2-ylphenyl)methyl]ethanamine](/img/structure/B7577766.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
![2-[4-(Methoxymethyl)piperidin-1-yl]propanamide](/img/structure/B7577776.png)
